molecular formula C12H15BrO B1526861 2-Bromobenzyl cyclopentyl ether CAS No. 1247592-54-6

2-Bromobenzyl cyclopentyl ether

Cat. No.: B1526861
CAS No.: 1247592-54-6
M. Wt: 255.15 g/mol
InChI Key: HTVSZADWECRLDN-UHFFFAOYSA-N
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Description

2-Bromobenzyl cyclopentyl ether is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-Bromobenzyl cyclopentyl ether is the benzylic position of the compound . The benzylic position is a carbon atom that is directly attached to an aromatic ring, in this case, the benzyl group . This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

This compound interacts with its targets through a free radical reaction . In this reaction, a bromine atom is lost, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH). The resulting compound then reacts with N-bromosuccinimide (NBS) to form this compound .

Biochemical Pathways

The biochemical pathway affected by this compound involves the free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position, which is resonance stabilized . The downstream effects of these reactions include the formation of new compounds through the substitution and oxidation reactions .

Pharmacokinetics

The compound’s reactivity at the benzylic position suggests that it may be readily metabolized . The impact of these properties on the bioavailability of this compound is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new compounds through free radical reactions . These reactions occur at the benzylic position, leading to the formation of succinimide and the brominated compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of the free radical reactions at the benzylic position can be influenced by the presence of other reactive species in the environment . Additionally, the stability of the compound may be affected by factors such as temperature and pH .

Properties

IUPAC Name

1-bromo-2-(cyclopentyloxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVSZADWECRLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.